molecular formula C31H31NO8 B10752603 (4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid

(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid

Cat. No.: B10752603
M. Wt: 545.6 g/mol
InChI Key: GKHUUKGUNNYVGB-SVXANRFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BNTX maleate involves the reaction of benzylidenenaltrexone with maleic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired maleate salt hydrate .

Industrial Production Methods: Industrial production of BNTX maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with ≥98% purity (HPLC) .

Chemical Reactions Analysis

Types of Reactions: BNTX maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs .

Mechanism of Action

Comparison with Similar Compounds

Comparison: BNTX maleate is unique due to its high selectivity for δ1 opioid receptors, binding 100 times more tightly to δ1 than to δ2 receptors . This selectivity makes it a valuable tool in research for distinguishing the roles of different opioid receptor subtypes.

Properties

Molecular Formula

C31H31NO8

Molecular Weight

545.6 g/mol

IUPAC Name

(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid

InChI

InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21?,25-,26-,27+;/m0./s1

InChI Key

GKHUUKGUNNYVGB-SVXANRFBSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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